molecular formula C16H17ClN2O4S2 B2454689 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide CAS No. 946338-38-1

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide

Cat. No. B2454689
CAS RN: 946338-38-1
M. Wt: 400.89
InChI Key: HOXXUMLYMQQJMK-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide, also known as CCG-203971, is a small molecule inhibitor that has been extensively studied for its potential use in various scientific research applications. Its unique chemical structure and mechanism of action make it a valuable tool for studying various biological processes.

Scientific Research Applications

COX-2 Inhibition for Therapeutic Applications

A significant area of research involving sulfonamide derivatives, such as the one mentioned, is their role in inhibiting cyclooxygenase-2 (COX-2). Hashimoto et al. (2002) investigated 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives for their COX-2 inhibitory activity. The introduction of a fluorine atom in these molecules preserved COX-2 potency and notably increased COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, which is in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Synthesis and Structural Analysis

Xu et al. (2005) prepared novel triazole compounds containing a 2-Methylidenethiazolidine ring and explored their structures through elemental analysis, IR, and H-1 NMR spectra. These compounds displayed certain fungicidal activities, indicating their potential in agricultural applications (Xu et al., 2005).

Antioxidant Activity for Lubricating Oils

Habib et al. (2014) synthesized 4-(4-oxo-4H-benzo[d][1,3]oxazin-2-yl)phenyl-4-methylbenzenesulfonate derivatives and evaluated them as antioxidants and corrosion inhibitors for lubricating oil. These compounds showed significant antioxidant activity, with specific derivatives being recommended for optimal concentrations (Habib et al., 2014).

Anticancer and Anti-HIV Activities

Research into sulfonamide derivatives has also extended into anticancer and anti-HIV applications. Pomarnacka and Kornicka (2001) found that certain sulfonamide derivatives exhibited sensibility against leukemia cell lines and displayed moderate anti-HIV activity, highlighting the therapeutic potential of these compounds in treating cancer and HIV (Pomarnacka & Kornicka, 2001).

Structural Features and Association in Solutions

Nikonov et al. (2019) studied N-[(2-(Trimethylsilyl)oxy)phenyl]-arylsulfonamides, focusing on their synthesis, structural features through X-ray single-crystal analysis, and DFT calculations. This work contributes to understanding the molecular associations of sulfonamide derivatives in solutions (Nikonov et al., 2019).

properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c1-12-4-2-5-14(10-12)25(22,23)18-13-6-7-15(17)16(11-13)19-8-3-9-24(19,20)21/h2,4-7,10-11,18H,3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOXXUMLYMQQJMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzenesulfonamide

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